L67 is a halogen-based derivative studied for its potential as an estrogen receptor alpha (ERα) inhibitor in breast cancer research. [] It is classified as a small molecule inhibitor due to its low molecular weight. [] L67 exhibits a high binding affinity to the ERα receptor, suggesting its potential as a targeted therapy for ERα-positive breast cancer. []
L67 has been derived from research focused on developing inhibitors that target human DNA ligases. It is part of a broader category of compounds that are being explored for their therapeutic potential in oncology. The specific chemical classification of L67 falls under the category of DNA ligase inhibitors, which are crucial in studies related to cancer treatment and genetic research.
The synthesis of L67 involves several steps that focus on creating compounds capable of inhibiting DNA ligases. The exact synthetic pathway can vary, but typically includes:
The synthesis process is crucial as it determines the efficacy and specificity of L67 as an inhibitor.
L67's molecular structure can be described by its specific arrangement of atoms and bonds, which dictate its function as an inhibitor. The molecular formula and structural details are critical for understanding how L67 interacts with DNA ligases.
These structural characteristics are essential for its competitive inhibition mechanism.
L67 primarily participates in reactions where it inhibits the activity of DNA ligases during the DNA repair process. The key reactions include:
The effectiveness of L67 in these reactions underscores its potential therapeutic applications, especially in cancer treatments where DNA repair pathways are often exploited by tumor cells.
The mechanism by which L67 exerts its inhibitory effects involves several steps:
Data from studies indicate that subtoxic concentrations of L67 can significantly impair mitochondrial function and reduce mitochondrial DNA levels, further supporting its role as an effective inhibitor .
L67 exhibits various physical and chemical properties that influence its behavior in biological systems:
These properties must be carefully evaluated during drug development processes.
L67 has significant potential applications in several scientific fields:
L67 (C₁₆H₁₄Br₂N₄O₄; molecular weight: 486.11 g/mol) is characterized by a dibromo-methylphenyl scaffold linked via an acetohydrazone bridge to a nitrophenyl moiety. This bifunctional architecture positions aromatic systems for optimal interaction with the DNA-binding domains of target ligases. The compound's competitive inhibition mechanism involves direct occupation of the enzyme's DNA-binding pocket, preventing substrate recognition [4] [5]. Key physicochemical properties include:
Biochemical assays confirm its selective inhibition against human DNA ligases I and III (IC₅₀ = 10 μM for both), with no activity against T4 DNA ligase—demonstrating specificity for human enzymes [4] [5]. Kinetic analyses reveal L67 functions as a simple competitive inhibitor with respect to nicked DNA substrates, contrasting with uncompetitive inhibitors like L82-G17 [1] [4].
Table 1: Biochemical Properties of L67
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₄Br₂N₄O₄ | Determines chemical interactions |
Molecular Weight | 486.11 g/mol | Impacts membrane permeability |
Primary Targets | DNA Ligase I & III | Specificity for human DNA repair enzymes |
Inhibition Constant (IC₅₀) | 10 μM (both LigI and LigIII) | Potency in enzymatic assays |
Inhibition Mechanism | Competitive vs. DNA substrate | Prevents enzyme-DNA complex formation |
Solubility | 100 mg/mL in DMSO | Experimental handling considerations |
L67 emerged from structure-based drug design efforts leveraging the first atomic-resolution structure of human DNA ligase I complexed with nicked DNA. Researchers performed virtual screening of 1.5 million commercially available compounds, targeting a specific DNA-binding pocket between residues Gly448, Arg451, and Ala455 within the DNA-binding domain (DBD) [4]. This computational approach identified L67 alongside related inhibitors L82 (LigI-selective) and L189 (pan-ligase inhibitor), establishing a pharmacophore trilogy with distinct specificity profiles [1] [4].
The compound's development marked a paradigm shift from random screening to rational design of DNA repair inhibitors. Initial biochemical characterization revealed its dual inhibition capability against LigI and LigIII—a significant finding given these enzymes' overlapping functions in nuclear DNA repair [4] [8]. Optimization focused on molecular determinants of selectivity:
L67's identification provided the first evidence that simultaneous targeting of LigI and LigIII could induce synthetic lethality in cancer cells with dysregulated DNA repair pathways [4] [8].
L67's primary research value lies in its ability to dismantle DNA repair networks through concurrent inhibition of nuclear and mitochondrial ligases. In the nucleus, L67 disrupts base excision repair (BER) and single-strand break repair by blocking the final ligation step, causing accumulation of toxic DNA intermediates [4] [8]. Cell extract assays demonstrate complete inhibition of BER at 100 μM concentration, comparable to immunodepletion of DNA ligases [4].
Mitochondrially, L67 induces genome instability through LigIIIα inhibition, triggering:
Table 2: Cellular Consequences of L67-Mediated Ligase Inhibition
Cellular Compartment | Primary Target | Consequences | Experimental Evidence |
---|---|---|---|
Nucleus | DNA Ligase I/IIIα | • BER inhibition • Accumulation of SSBs | Cell extract BER assays [4] |
Mitochondria | DNA Ligase IIIα | • mtDNA depletion (25%) • Altered morphology | Microscopy and qPCR [5] [9] |
Metabolic | Electron transport | • ROS overproduction • Reduced OCR (20%) | mSOX assays and Seahorse analysis [5] |
Apoptotic | Caspase-1 | • Inflammasome activation • Pyroptosis | Immunoblotting and viability assays [5] |
Cancer cells exhibit differential vulnerability to L67 due to their dysregulated DNA repair landscape. Preclinical studies reveal:
These properties establish L67 as a mechanistic probe for studying DNA repair compartmentalization and a lead compound for targeting cancers with DNA repair deficiencies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0